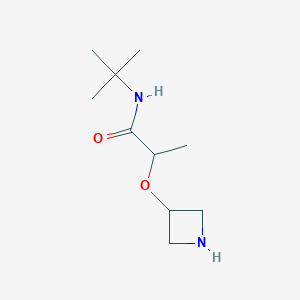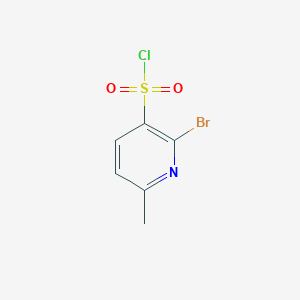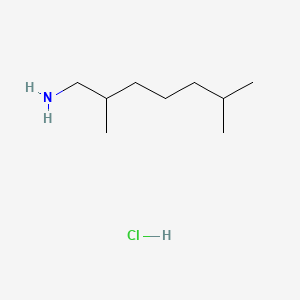
2,6-Dimethylheptan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylheptan-1-amine hydrochloride is an organic compound with the molecular formula C9H21N·HCl. It is a derivative of heptane, featuring two methyl groups at the 2nd and 6th positions and an amine group at the 1st position. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylheptan-1-amine hydrochloride can be achieved through several methods:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with 2,6-dimethylheptane.
Reductive Amination: Another method involves the reductive amination of 2,6-dimethylheptanone.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The reaction is typically carried out in a controlled environment to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylheptan-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of various substituted amines or amides
Aplicaciones Científicas De Investigación
2,6-Dimethylheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. This compound may also act as a nucleophile, participating in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH3NH2): A primary amine with a single methyl group.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups.
Uniqueness
2,6-Dimethylheptan-1-amine hydrochloride is unique due to its specific structure, featuring two methyl groups at distinct positions on the heptane chain. This structural arrangement imparts unique chemical and physical properties, distinguishing it from other simple amines .
Propiedades
Fórmula molecular |
C9H22ClN |
|---|---|
Peso molecular |
179.73 g/mol |
Nombre IUPAC |
2,6-dimethylheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-8(2)5-4-6-9(3)7-10;/h8-9H,4-7,10H2,1-3H3;1H |
Clave InChI |
KRIJPMQUFIUBAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)


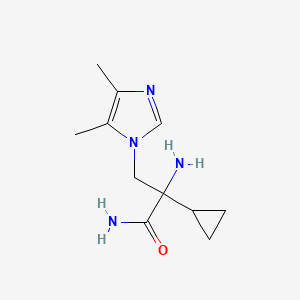


![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
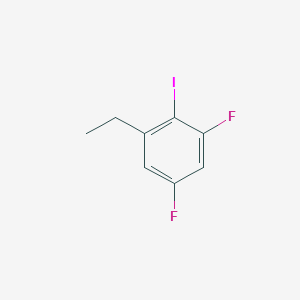
![3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13476265.png)
